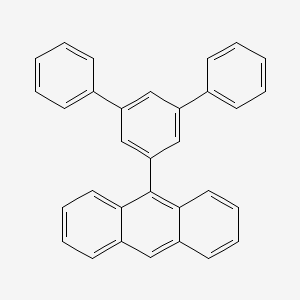

9-(3,5-Diphenylphenyl)bromoanthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Electronics and Photonics

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. Their delocalized π-electron systems are responsible for their unique electronic and photophysical properties, making them fundamental components in a variety of organic electronic and photonic applications. Anthracene (B1667546), a simple three-ring PAH, is valued for its stability, high electron mobility, and strong fluorescence, positioning it as a key building block for more complex functional materials. jksus.orgresearchgate.net These intrinsic characteristics make PAHs, and specifically anthracene, excellent candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. jksus.org

Role of Anthracene Scaffolds in High-Performance Organic Semiconductors

The rigid and planar structure of the anthracene scaffold allows for effective π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. jksus.org This property, combined with its inherent high charge carrier mobility, makes anthracene a superior semiconductor material. jksus.org In OLEDs, for instance, anthracene derivatives are frequently employed as highly efficient blue-emitting materials due to their wide energy bandgap. researchgate.netbohrium.com Furthermore, the ability to chemically modify the anthracene core allows for the fine-tuning of its electronic properties to meet the specific demands of high-performance devices. jksus.org

Overview of Research Trajectories for Highly Substituted Anthracenes, with Emphasis on 9-(3,5-Diphenylphenyl)bromoanthracene Derivatives

Current research is heavily focused on the development of highly substituted anthracene derivatives to further enhance their performance in electronic devices. A significant trajectory involves the introduction of large, sterically demanding groups to the anthracene core to create non-planar structures that can prevent aggregation-caused quenching of fluorescence and improve the material's morphological stability.

A prime example of this design strategy is This compound . In this molecule, the bulky 3,5-diphenylphenyl group is attached to the 9-position of the anthracene core. This terphenyl substituent provides significant steric hindrance, which is a desirable trait for developing advanced blue-emitting materials. rsc.org The bromine atom at the 10-position offers a reactive site for further functionalization, allowing this compound to serve as a key intermediate in the synthesis of more complex, high-performance materials through reactions like the Suzuki coupling. rsc.org For instance, the bromo-functional group can be replaced with various other moieties to fine-tune the electronic and photophysical properties for applications such as hole-transporting layers in OLEDs or perovskite solar cells. nih.govrsc.org The strategic placement of the bulky group and the reactive bromine atom makes this compound a versatile platform for creating next-generation organic electronic materials.

Synthetic Routes to this compound and Related Compounds

The synthesis of complex aryl-substituted bromoanthracenes, such as this compound, involves sophisticated organic chemistry methodologies. The construction of these molecules primarily relies on the strategic bromination of the anthracene core, followed by the formation of carbon-carbon bonds through cross-coupling reactions. More contemporary methods also explore direct C-H activation as a more atom-economical approach.

Structure

3D Structure

Properties

IUPAC Name |

9-(3,5-diphenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22/c1-3-11-23(12-4-1)27-20-28(24-13-5-2-6-14-24)22-29(21-27)32-30-17-9-7-15-25(30)19-26-16-8-10-18-31(26)32/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQRJAABLJOMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630176 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478495-51-1 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 9 3,5 Diphenylphenyl Bromoanthracene Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure and photophysical behavior of 9-(3,5-diphenylphenyl)bromoanthracene derivatives. Each method provides a unique piece of the puzzle, and together they offer a detailed portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of this compound, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and the precise arrangement of the substituents on the anthracene (B1667546) framework.

In the ¹H NMR spectrum of a related compound, 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA), the aromatic protons of the 3',5'-diphenylphenyl substituent appear as a multiplet in the range of 7.3-8.0 ppm. koreascience.kr For this compound derivatives, the proton signals of the anthracene core are expected to be influenced by the positions of the bulky diphenylphenyl group and the electronegative bromine atom. The protons on the substituted rings will exhibit complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum of BDA shows aromatic carbon signals between 125 and 142 ppm. koreascience.kr For bromo-substituted derivatives, the carbon atom directly bonded to the bromine will experience a downfield shift. The numerous distinct signals in the ¹³C NMR spectrum confirm the complex and asymmetric nature of these molecules.

Table 1: Representative NMR Data for Anthracene Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 9-Bromo-10-phenylanthracene | ¹H | 8.67–8.61 (m, 2H), 7.71–7.65 (m, 2H), 7.64–7.56 (m, 5H), 7.45–7.37 (m, 4H) rsc.org |

| 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA) | ¹H | 8.0 (s, 2H), 7.9-7.8 (m, 4H), 7.7 (m, 12H), 7.5-7.4 (m, 8H), 7.3 (m, 8H) koreascience.kr |

| 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA) | ¹³C | 142, 141, 140, 137, 130, 129, 128.3, 128.0, 127.7, 127.4, 125.7, 125.5 koreascience.kr |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by observing its absorption of infrared radiation. In this compound derivatives, FTIR spectra are expected to show distinct peaks corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Br bond.

For a similar compound, 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA), the aromatic C-H stretching vibration is observed around 3030 cm⁻¹. koreascience.kr The presence of the C-Br stretching vibration, typically found in the range of 600-500 cm⁻¹, would be a key indicator of successful bromination. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping peaks corresponding to the various bending and stretching modes of the entire molecular framework, providing a unique spectral signature for each isomer.

Table 2: Expected FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the anthracene core in this compound derivatives gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern.

For instance, 9-bromoanthracene (B49045) exhibits absorption maxima around 370 nm. researchgate.net The introduction of the bulky 3,5-diphenylphenyl group is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the π-conjugated system. The position of the bromine atom can also influence the electronic structure and thus the absorption spectrum. For example, 9,10-diphenylanthracene (B110198) shows absorption peaks at approximately 357, 377, and 396 nm. mdpi.com

Fluorescence Emission Spectroscopy for Luminescent Properties

Fluorescence emission spectroscopy is a powerful tool to investigate the luminescent properties of these compounds, which are often designed for applications in organic light-emitting diodes (OLEDs). Upon excitation at a specific wavelength (determined from the UV-Vis spectrum), the molecule emits light at a longer wavelength.

The fluorescence spectrum provides information about the emission color and efficiency (quantum yield). The emission wavelength and intensity are highly dependent on the molecular structure and the solvent polarity. For example, 9,10-diphenylanthracene is known for its strong blue fluorescence with an emission peak around 426 nm. aatbio.com The introduction of the 3,5-diphenylphenyl and bromo substituents will modulate these properties. A related compound, 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA), exhibits a blue emission with a maximum wavelength at 440 nm in an electroluminescent device. koreascience.kr

Table 3: Photophysical Properties of Related Anthracene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Medium |

| 9-Bromoanthracene | ~370 researchgate.net | ~420 researchgate.net | Not specified |

| 9,10-Diphenylanthracene | 357, 377, 396 mdpi.com | 426 aatbio.com | Cyclohexane |

| 9,10-bis(3',5'-diphenylphenyl)anthracene (BDA) | Not specified | 440 (EL) koreascience.kr | Device |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the molecular formula of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

For 9-(3,5-diphenylphenyl)-10-bromoanthracene (B1289989) (C₃₂H₂₁Br), the calculated molecular weight is approximately 485.42 g/mol . musechem.com HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that matches this value with a high degree of precision (typically within a few parts per million). The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible in the mass spectrum, providing further confirmation of the presence of bromine in the molecule. For example, the calculated m/z for the [M+H]⁺ ion of 10-bromoanthracene-9-carbonitrile shows distinct peaks for the ⁷⁹Br and ⁸¹Br isotopes. rsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For derivatives of this compound, single-crystal X-ray diffraction studies would reveal the dihedral angles between the anthracene core and the phenyl rings of the substituent. This is particularly important as the degree of twisting can significantly impact the electronic conjugation and, consequently, the photophysical properties. For instance, the crystal structure of 10-bromo-9-phenylanthracene has been reported, providing detailed structural parameters. researchgate.net The steric hindrance between the bulky substituents can lead to a non-planar conformation, which can be beneficial in preventing intermolecular aggregation and improving the performance of OLED devices.

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in assessing the potential of anthracene derivatives for use in electronic devices. These techniques probe the electronic structure of the molecules by measuring their response to an applied electrical potential.

Differential Pulse Polarography for Electrochemical Insights

Differential pulse polarography (DPP) is another electrochemical technique that can be used to study redox-active compounds. It offers high sensitivity and good resolution for distinguishing between different electrochemical processes. While extensively used for various analytical purposes, its application in the detailed characterization of novel anthracene derivatives like this compound is not prominently featured in the reviewed literature. The primary focus for these materials has been on cyclic voltammetry for the determination of frontier orbital energy levels.

In principle, DPP could provide complementary information to CV, potentially offering more precise determination of redox potentials, especially for complex or multi-step electron transfer processes.

Computational and Theoretical Investigations of Electronic Structure and Photophysical Phenomena in 9 3,5 Diphenylphenyl Bromoanthracene

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard tool for investigating the electronic structure and ground state properties of organic molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates a more easily excitable molecule. A computational study would provide the energies of these orbitals and visualize their spatial distribution. For this molecule, it would be expected that the HOMO and LUMO are primarily localized on the electron-rich anthracene (B1667546) core.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other species. For 9-(3,5-Diphenylphenyl)bromoanthracene, the MEP map would likely show negative potential around the bromine atom and the π-system of the anthracene and phenyl rings, indicating regions susceptible to electrophilic attack.

Ab Initio and Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical behavior of a molecule, such as its absorption and emission of light, excited-state calculations are necessary.

Prediction of Singlet (S) and Triplet (T) Energy Levels

TD-DFT is a widely used method to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. These energies are fundamental to understanding the fluorescence and phosphorescence properties of a molecule. The energy difference between the S1 and T1 states (ΔE_ST) is particularly important for applications in areas like thermally activated delayed fluorescence (TADF). nih.gov

Table 2: Hypothetical Excited State Energy Data

| State | Energy (eV) |

| S1 (First Singlet) | Data not available |

| T1 (First Triplet) | Data not available |

| ΔE_ST (S1-T1 Gap) | Data not available |

Characterization of Electronic Transitions and Oscillator Strengths

TD-DFT calculations also provide information about the nature of electronic transitions (e.g., π-π* or n-π*) and their oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of light and is directly related to the intensity of absorption peaks in an experimental UV-Vis spectrum.

Understanding Exciplex Formation and Its Energetics

Exciplex (excited-state complex) formation is a critical photophysical process in many organic electronic devices, influencing their efficiency and emission characteristics. An exciplex is formed between an electron donor and an electron acceptor when one of them is in an excited state. In the context of this compound, understanding its potential to form exciplexes with other materials in a device stack is crucial for predicting and controlling device performance.

Theoretical chemistry provides powerful tools to predict the likelihood of exciplex formation and to calculate the energetics involved. The formation of an exciplex is thermodynamically favorable if the energy of the exciplex state is lower than that of the locally excited state of the individual chromophores. The energy of the exciplex (E_exciplex) can be estimated using the following equation, which considers the ionization potential (IP) of the donor, the electron affinity (EA) of the acceptor, and the Coulombic interaction between the two ions:

E_exciplex ≈ IP_donor - EA_acceptor - E_coulomb

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational methods used to investigate exciplex formation. By modeling a donor-acceptor pair, where one of the molecules is this compound, the following can be determined:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a potential partner molecule can give a first indication of the possibility of charge transfer and exciplex formation. A staggered gap (Type-II heterojunction) is a prerequisite for efficient exciplex formation.

Calculation of IP and EA: DFT calculations can provide accurate estimates of the ionization potential and electron affinity, which are key parameters in the exciplex energy equation.

Excited State Calculations: TD-DFT can be used to calculate the energy of the charge-transfer state between the two molecules. A significant red-shift in the emission spectrum compared to the emission of the individual molecules is a hallmark of exciplex formation.

An illustrative example of the kind of data that would be generated from such a computational study is presented in Table 1.

Table 1: Illustrative Calculated Energetics for Exciplex Formation This table presents hypothetical data for illustrative purposes.

| Parameter | This compound (as Acceptor) | Donor Molecule | Calculated Exciplex Energy (eV) |

| IP (eV) | 7.2 | 5.8 | - |

| EA (eV) | 2.5 | 1.5 | - |

| Exciplex Emission Peak (nm) | - | - | 550 |

Theoretical Studies on Charge Transport Characteristics

The charge transport properties of an organic material are fundamental to its performance in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). For this compound, theoretical studies would focus on its ability to transport both holes and electrons.

Calculation of Reorganization Energies for Hole and Electron Transport

The reorganization energy (λ) is a crucial parameter that governs the charge transfer rate in organic semiconductors. It represents the energy required to deform the molecular geometry from its neutral state equilibrium to the charged state equilibrium geometry, and vice versa. A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge carrier mobility.

The total reorganization energy is composed of two components:

Internal Reorganization Energy (λ_i): This component arises from the changes in the internal geometry of the molecule upon gaining or losing an electron.

External Reorganization Energy (λ_o): This component is due to the polarization of the surrounding medium in response to the change in the charge state of the molecule. In a solid-state device, this is often a smaller contribution compared to the internal reorganization energy.

DFT calculations are the standard method for computing the internal reorganization energy. The process involves optimizing the geometry of the molecule in both its neutral and charged (anionic and cationic) states. The reorganization energies for hole (λ_h) and electron (λ_e) transport can then be calculated using the following equations:

λ_h = (E_0(C) - E_0(N)) + (E_C(N) - E_C(C))

λ_e = (E_0(A) - E_0(N)) + (E_A(N) - E_A(A))

Where:

E_0(N) is the energy of the neutral molecule in its optimized geometry.

E_0(C) and E_0(A) are the energies of the neutral molecule in the optimized geometries of the cation and anion, respectively.

E_C(C) and E_A(A) are the energies of the cation and anion in their respective optimized geometries.

E_C(N) and E_A(N) are the energies of the cation and anion in the optimized geometry of the neutral molecule.

A hypothetical set of calculated reorganization energies for this compound is shown in Table 2.

Table 2: Illustrative Calculated Reorganization Energies This table presents hypothetical data for illustrative purposes.

| Compound | Hole Reorganization Energy (λ_h) (eV) | Electron Reorganization Energy (λ_e) (eV) |

| This compound | 0.25 | 0.30 |

| Anthracene (for comparison) | 0.27 | 0.43 |

Simulation of Charge Carrier Mobility in Anthracene Derivatives

Charge carrier mobility (μ) is a measure of how quickly a charge carrier (electron or hole) can move through a material under the influence of an electric field. High charge carrier mobility is desirable for efficient charge transport in electronic devices.

Theoretical simulations of charge carrier mobility in organic materials are typically based on Marcus theory, which describes the charge transfer rate (k_et) between two adjacent molecules:

k_et = (2π/ħ) * |V|^2 * (1/√(4πλk_B T)) * exp(-(λ + ΔG^0)^2 / (4λk_B T))

Where:

ħ is the reduced Planck's constant.

V is the electronic coupling (transfer integral) between the two molecules.

λ is the reorganization energy.

k_B is the Boltzmann constant.

T is the temperature.

ΔG^0 is the change in Gibbs free energy for the charge transfer reaction (often assumed to be zero for transfer between identical molecules).

To simulate charge carrier mobility, the following steps are typically taken:

Crystal Structure Prediction: The solid-state packing of the molecules is determined, either from experimental X-ray diffraction data or through computational crystal structure prediction methods.

Calculation of Transfer Integrals (V): For various pairs of neighboring molecules in the crystal lattice, the transfer integrals for both hole and electron transport are calculated using DFT. The magnitude of the transfer integral depends on the distance and relative orientation of the molecules.

Computational Screening and Molecular Design for Optimized Properties

Computational chemistry offers a powerful platform for the in silico screening of large libraries of candidate molecules and for the rational design of new materials with optimized properties. For a parent structure like this compound, computational screening could be used to explore the effects of various chemical modifications on its electronic and photophysical properties.

The process would involve:

Defining a Virtual Library: A library of derivatives would be created by systematically modifying the core structure of this compound. For example, the bromine atom could be replaced with other halogens or different functional groups, and the phenyl substituents could be altered.

High-Throughput Calculations: For each molecule in the virtual library, a set of key properties would be calculated using efficient computational methods. These properties could include HOMO/LUMO energies, reorganization energies, and predicted emission wavelengths.

Data Analysis and Candidate Selection: The calculated data would be analyzed to identify trends and to select the most promising candidates for further, more detailed theoretical investigation or for experimental synthesis.

Structure-Property Relationships Derived from Theoretical Models

By systematically studying the computational results for this compound and its virtual derivatives, it is possible to establish valuable structure-property relationships. These relationships provide insights into how specific structural features influence the material's performance and guide the design of new and improved materials.

For this compound, theoretical models would likely reveal the following relationships:

Influence of the Bromo-Substituent: The bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels, potentially improving the material's stability and electron injection properties. Its presence can also induce spin-orbit coupling, which may affect the rates of intersystem crossing and phosphorescence.

Role of the Diphenylphenyl Group: The bulky 3,5-diphenylphenyl substituent is expected to play a significant role in the solid-state packing of the molecule. Its non-planar nature could disrupt π-π stacking between anthracene cores, which can be beneficial for achieving high photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching.

Tuning Electronic Properties: Theoretical models would quantify how modifying the peripheral phenyl groups (e.g., by adding electron-donating or electron-withdrawing substituents) can be used to fine-tune the HOMO and LUMO energies, thereby controlling the material's charge transport characteristics and its compatibility with other layers in a device.

By combining these theoretical insights, a comprehensive understanding of the electronic and photophysical behavior of this compound can be achieved, paving the way for its rational application in advanced organic electronic devices.

Fundamental Photophysical and Electrochemical Properties of 9 3,5 Diphenylphenyl Bromoanthracene Derivatives

Absorption and Emission Characteristics

The absorption and emission of light by 9-(3,5-Diphenylphenyl)bromoanthracene derivatives are governed by the electronic transitions within the extended π-conjugated system of the anthracene (B1667546) core, which are further perturbed by the attached phenyl and bromo substituents.

Factors Influencing Absorption and Emission Maxima (e.g., Solvent Effects, Substituent Effects)

The positions of the absorption and emission maxima of anthracene derivatives are sensitive to both the surrounding solvent environment and the nature of the chemical groups attached to the aromatic core.

Substituent Effects: The introduction of a phenyl group at the 9-position of anthracene generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. This is due to the extension of the π-conjugation between the anthracene and the phenyl ring. However, the degree of this shift is highly dependent on the dihedral angle between the two aromatic systems. In a constrained, coplanar 9-phenylanthracene (B14458), a significant red-shift and an increase in the molar absorption coefficient are observed. rsc.org For instance, a planarized 9-phenylanthracene derivative exhibits an absorption maximum at 486 nm, a notable shift from the typical absorption of non-planar derivatives. rsc.org

The presence of a bromine atom at the 10-position introduces a "heavy-atom" effect, which can influence both the absorption and emission properties. While the bromo-substituent's effect on the absorption maxima is often less pronounced than that of large aromatic groups, it can impact the emission intensity and excited-state decay pathways.

Solvent Effects: The emission spectra of asymmetrically substituted anthracene derivatives can exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. For a related compound, 9-bromo-10-naphthalen-2-yl-anthracene, the emission spectrum shows a slight blue shift as the solvent polarity increases. nih.gov This behavior is often attributed to the stabilization of the ground state more than the excited state in polar solvents, leading to a larger energy gap for emission. The emission intensity can also be significantly affected by the solvent environment. nih.gov

Table 1: Photophysical Properties of Related Anthracene Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

|---|---|---|---|

| 9-Bromoanthracene (B49045) | 370 | - | - |

| Planarized 9-Phenylanthracene | 486 | 527 | Cyclohexane |

| 9-Bromo-10-naphthalen-2-yl-anthracene | - | Blue to Blue-Violet | Various |

Note: Data for this compound is not explicitly available in the searched literature. The data presented is for structurally related compounds to infer potential properties.

Fluorescence Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

For many anthracene derivatives, particularly those with bulky substituents that prevent aggregation, high fluorescence quantum yields are observed in solution. For example, 9,10-diphenylanthracene (B110198) is a well-known highly fluorescent compound with a quantum yield approaching 1.0 in certain solvents. The introduction of a heavy atom like bromine, however, is known to decrease the fluorescence quantum yield due to the enhancement of intersystem crossing to the triplet state.

The fluorescence lifetimes of 9,10-disubstituted anthracene derivatives are typically in the nanosecond range. For some soluble derivatives, natural radiative lifetimes have been reported to be between 2.5 and 4.4 ns. nih.gov

Excited State Dynamics and Decay Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur through several competing pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Intersystem Crossing (ISC) Rates and Triplet State Formation

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). The rate of this process is significantly influenced by the presence of heavy atoms. The bromine atom in this compound is expected to enhance the ISC rate due to increased spin-orbit coupling. This would lead to a more efficient population of the triplet state at the expense of fluorescence.

The triplet state is a long-lived excited state that can play a crucial role in the performance of organic electronic devices and can also be involved in photochemical reactions.

Photochemical Stability and Degradation Pathways

The photochemical stability of anthracene derivatives is a key consideration for their practical applications. A common degradation pathway for many anthracenes is photodimerization, which occurs via a [4π+4π] cycloaddition reaction between an excited molecule and a ground-state molecule. The bulky 3,5-diphenylphenyl group at the 9-position is expected to sterically hinder this dimerization process, thereby enhancing the photochemical stability of the molecule.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound derivatives are important for understanding their charge-transport characteristics in electronic devices. Cyclic voltammetry is a common technique used to determine the redox potentials, which correspond to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For many 9,10-diaryl anthracene derivatives, quasi-reversible oxidation and reduction processes are observed. The HOMO and LUMO energy levels can be tuned by the substituents on the anthracene core. The electron-donating or electron-withdrawing nature of the substituents will anodically or cathodically shift the oxidation and reduction potentials, respectively. The bulky phenyl groups in this compound are likely to influence the solid-state packing, which in turn affects the charge mobility in thin films.

Anodic and Cathodic Peak Potentials

The anodic and cathodic peak potentials of a molecule, determined through techniques like cyclic voltammetry, provide insight into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These parameters are crucial for evaluating the potential of a material in electronic applications.

For many 9,10-disubstituted anthracene derivatives, functionalization at these positions has been shown to have a relatively minor impact on their electrochemical behavior, often resulting in only slight variations of about ±0.10 eV. mdpi.comresearchgate.net The oxidation process for many anthracene derivatives is observed to be quasi-reversible. mdpi.com

Based on the analysis of related anthracene derivatives, the following table provides illustrative anodic and cathodic peak potentials for this compound. It is important to note that these values are hypothetical and serve as an estimation based on the electrochemical properties of similar compounds.

| Compound | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) |

| This compound | ~1.2 | ~-1.8 |

These values are illustrative and based on data for analogous compounds.

Reversibility of Redox Processes and Stability of Radical Ions

The reversibility of redox processes and the stability of the resulting radical ions are critical factors for the operational lifetime and efficiency of organic electronic devices. Unstable radical ions can lead to irreversible chemical reactions, causing material degradation.

The electrolytic oxidation of closely related compounds, such as 9,10-diphenylanthracene, has been studied, providing information on the properties of its radical cation and anion. acs.org The stability of radical ions of anthracene derivatives can be influenced by steric and electronic effects of the substituents. For instance, the photogeneration of stable radicals has been observed in 9-anthracene carboxylic acid. rsc.org

The bulky 3,5-diphenylphenyl substituent in this compound is anticipated to provide significant steric hindrance around the anthracene core. This steric shielding can enhance the stability of the corresponding radical cation by sterically protecting the charged center from reacting with other molecules, such as solvent or oxygen. This "steric protection" strategy is a known method for stabilizing reactive intermediates.

Structure Property Relationships and Molecular Engineering Principles for 9 3,5 Diphenylphenyl Bromoanthracene

Influence of the Bromo Substituent on Electronic and Optical Characteristics

The introduction of a bromine atom at the 10-position of the 9-(3,5-diphenylphenyl)anthracene core significantly modulates its electronic and optical properties. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect) on the anthracene (B1667546) scaffold. This effect generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), although the impact on each can differ.

The presence of the heavy bromine atom can also influence the photophysical pathways of the excited state. Specifically, it can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). While this can be detrimental for purely fluorescent applications, as it quenches the fluorescence quantum yield, it can be a desirable feature in the design of materials for phosphorescent OLEDs or photosensitizers.

Furthermore, the bromo substituent can serve as a reactive handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward synthesis of more complex molecular architectures with tailored functionalities.

Impact of the 3,5-Diphenylphenyl Moiety on Conjugation and Steric Hindrance

The bulky 3,5-diphenylphenyl substituent at the 9-position of the anthracene core plays a crucial role in defining the molecule's three-dimensional structure and its solid-state properties. This large, non-planar group introduces significant steric hindrance, which can prevent the close packing of molecules in the solid state. This intermolecular separation is advantageous in mitigating aggregation-caused quenching (ACQ) of fluorescence, a common phenomenon in planar aromatic molecules that leads to a decrease in emission intensity in the solid state. Bulky substituents can thereby enhance the solid-state fluorescence quantum yield mdpi.com.

From an electronic perspective, the phenyl groups of the 3,5-diphenylphenyl moiety are twisted relative to the central phenyl ring and the anthracene core. This twisted conformation disrupts the π-conjugation between the substituent and the anthracene core to some extent. While extended conjugation often leads to red-shifted absorption and emission spectra, the steric hindrance and resulting twist in this molecule can lead to the retention of the characteristic blue emission of the anthracene core.

Correlation between Molecular Planarity/Twist Angle and Photophysical Response

The photophysical response of 9-(3,5-Diphenylphenyl)bromoanthracene is intrinsically linked to its molecular geometry, specifically the planarity of the anthracene core and the twist angle of the 3,5-diphenylphenyl substituent. The rigid anthracene unit provides a well-defined chromophore. However, the attachment of the bulky substituent at the 9-position induces a significant twist angle between the plane of the anthracene and the plane of the central phenyl ring of the substituent.

This deviation from planarity has several important consequences for the photophysical properties:

Fluorescence Quantum Yield: By sterically hindering intermolecular interactions, the twisted structure helps to maintain a high fluorescence quantum yield in the solid state, as mentioned previously mdpi.com.

Emission Color: The limited electronic communication between the twisted substituent and the anthracene core ensures that the emission originates primarily from the anthracene moiety, resulting in a deep-blue emission.

Solvatochromism: The twisted structure can lead to a larger change in dipole moment upon photoexcitation, potentially making the emission wavelength sensitive to the polarity of the surrounding medium.

Modulation of Electronic Energy Levels (HOMO, LUMO) through Chemical Modification

The HOMO and LUMO energy levels are critical parameters that determine the charge injection and transport properties of an organic semiconductor, as well as its electrochemical stability. In this compound, these energy levels can be rationally tuned through chemical modifications.

The electron-withdrawing nature of the bromo substituent is expected to lower both the HOMO and LUMO levels compared to the non-brominated analogue. This can improve the stability of the material against oxidation. The 3,5-diphenylphenyl group, being largely electronically isolated due to the twisted geometry, has a more subtle effect on the HOMO and LUMO levels of the anthracene core.

Further functionalization of the peripheral phenyl rings on the 3,5-diphenylphenyl moiety with electron-donating or electron-withdrawing groups provides a powerful strategy for fine-tuning the electronic energy levels. For instance, attaching electron-donating groups like methoxy or amino groups would raise the HOMO level, facilitating hole injection. Conversely, introducing electron-withdrawing groups such as cyano or trifluoromethyl would lower the LUMO level, aiding electron injection.

| Modification | Expected Effect on HOMO | Expected Effect on LUMO | Rationale |

| Attaching electron-donating groups to peripheral phenyls | Increase | Slight Increase | Increased electron density on the π-system |

| Attaching electron-withdrawing groups to peripheral phenyls | Decrease | Decrease | Decreased electron density on the π-system |

| Replacing Bromine with a stronger electron-withdrawing group | Significant Decrease | Significant Decrease | Enhanced inductive and/or mesomeric effect |

| Replacing Bromine with an electron-donating group | Increase | Increase | Introduction of an electron-donating effect |

Design Principles for Enhancing Charge Carrier Mobility in Anthracene Derivatives

High charge carrier mobility is a prerequisite for efficient charge transport in organic electronic devices. For anthracene derivatives, several design principles can be employed to enhance this property:

Planarity and π-Conjugation: While significant twisting can be beneficial for solid-state emission, a higher degree of planarity and extended π-conjugation generally favor efficient intermolecular charge hopping. However, this often comes at the cost of increased aggregation quenching. Therefore, a balance must be struck.

Intermolecular Stacking: The mode of intermolecular packing in the solid state is paramount. Co-facial π-π stacking is generally desirable for efficient charge transport. The bulky 3,5-diphenylphenyl group in the target molecule likely disrupts this ideal stacking, which may not be optimal for high charge mobility.

Introduction of Charge-Transporting Moieties: A common strategy is to covalently link the anthracene core to known hole-transporting or electron-transporting moieties. This can create dedicated pathways for charge movement within the material.

Minimizing Reorganization Energy: The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing a charge. A lower reorganization energy generally leads to higher charge mobility. The rigid nature of the anthracene core is beneficial in this regard.

Effects of Supramolecular Interactions and Solid-State Packing on Material Performance

The performance of an organic material in a device is not solely determined by the properties of an individual molecule but is heavily influenced by the collective behavior of molecules in the solid state. Supramolecular interactions, such as π-π stacking, van der Waals forces, and C-H···π interactions, dictate the solid-state packing arrangement.

For this compound, the bulky and irregularly shaped 3,5-diphenylphenyl substituent is expected to dominate the packing motif. It will likely lead to an amorphous or poorly crystalline solid with significant void space between molecules. This can have both positive and negative implications:

Positive: The prevention of strong π-π interactions, as discussed, is beneficial for maintaining high luminescence efficiency in the solid state. The amorphous nature can also lead to more isotropic material properties.

Negative: The lack of ordered packing pathways can be detrimental to charge carrier mobility, as it introduces energetic disorder that can trap charge carriers.

The interplay between the bromo substituent and the phenyl rings can also lead to specific intermolecular interactions, such as Br···H or Br···π contacts, which can subtly influence the local molecular arrangement and, consequently, the material's electronic properties. Understanding and controlling these supramolecular interactions is a key challenge and opportunity in the rational design of high-performance organic materials.

Applications of 9 3,5 Diphenylphenyl Bromoanthracene Derivatives in Advanced Organic Electronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

The intrinsic high fluorescence quantum yield of the anthracene (B1667546) core makes its derivatives prime candidates for use in OLEDs. The 9-(3,5-Diphenylphenyl)anthracene scaffold, in particular, has been utilized to create sophisticated molecules that excel as both light-emitting and host materials, crucial for the fabrication of efficient and long-lasting displays and lighting sources.

Application as Emitters for Deep-Blue Electroluminescence

The development of efficient and stable deep-blue emitters remains a critical challenge in the realization of full-color OLED displays. Derivatives of 9-(3,5-Diphenylphenyl)anthracene have been at the forefront of addressing this issue. By introducing sterically demanding and electronically active side groups, researchers have successfully synthesized emitters that exhibit deep-blue electroluminescence with high efficiency and color purity.

A notable study demonstrated the optimization of blue-light emitters by systematically modifying the chemical structures of the side groups attached to the anthracene core. rsc.orgnih.gov Three new anthracene derivatives, 9,10-Bis(3′,5′-diphenylphenyl)anthracene [MAM], 9-(3′,5′-diphenylphenyl)-10-(3,5-diphenylbiphenyl-4″-yl)anthracene [MAT], and 9,10-bis(3″,5″-diphenylbiphenyl-4′-yl)anthracene [TAT], were synthesized. rsc.orgnih.gov These materials exhibit photoluminescence maxima (PLmax) in the deep-blue region of the electromagnetic spectrum, ranging from 439 nm to 445 nm in the thin-film state. rsc.orgnih.gov

The performance of these materials as non-doped emitters in OLEDs has been shown to be exceptional. For instance, an OLED device utilizing TAT as the emitter achieved an external quantum efficiency (EQE) of 7.18%, which was twice that of the well-known blue emitter 9,10-di(2-naphthyl)anthracene (MADN). nih.govresearchgate.net Furthermore, the color coordinates of the TAT-based device were (0.156, 0.088), closely matching the National Television System Committee (NTSC) standard for blue. nih.govresearchgate.net This superior performance is attributed to the molecular design which enhances the photoluminescence quantum efficiency of the side groups. rsc.orgnih.gov

Table 1: Electroluminescence Performance of 9-(3,5-Diphenylphenyl)anthracene Derivatives in OLEDs

| Compound | PLmax (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| MAM | 439-445 | --- | --- |

| MAT | 439-445 | --- | --- |

| TAT | 439-445 | 7.18 | (0.156, 0.088) |

| MADN (reference) | --- | ~3.59 | --- |

Data sourced from studies on newly synthesized anthracene derivatives. rsc.orgnih.govresearchgate.net

Utilization as Host Materials for Efficient Energy Transfer

While the derivatives of 9-(3,5-Diphenylphenyl)anthracene have shown great promise as emitters, their inherent properties also make them suitable candidates for host materials in OLEDs. A host material forms the matrix for a guest emitter (dopant) and facilitates efficient energy transfer to it. researchgate.net For a material to function effectively as a host, it should possess a high triplet energy to confine the triplet excitons on the dopant, good thermal stability, and appropriate charge transport characteristics. rsc.orgmit.edu

Anthracene derivatives are well-known for their wide energy gap and high quantum yields. sci-hub.se The derivatives in focus, such as MAM, MAT, and TAT, exhibit high glass transition temperatures (Tg) above 120 °C, with TAT reaching above 150 °C, indicating excellent thermal stability which is crucial for device longevity. rsc.orgnih.govresearchgate.net This thermal robustness prevents morphological changes in the thin film during device operation. researchgate.net

The molecular structure of these derivatives, featuring bulky side groups, can effectively prevent intermolecular interactions like aggregation-caused quenching, which is detrimental to the performance of the emissive layer. mit.edu By serving as a host, these materials can ensure that the dopant molecules are well-dispersed, leading to efficient and stable light emission. While specific studies focusing solely on these compounds as hosts are less common than those on their emissive properties, their high triplet energies and good charge-carrying capabilities suggest their potential in this role. rsc.org

Strategies for Optimizing Device Performance (e.g., External Quantum Efficiency, Color Purity)

The optimization of OLED performance using 9-(3,5-Diphenylphenyl)anthracene derivatives hinges on rational molecular design and strategic device engineering.

Molecular Design Strategies:

Steric Hindrance: The introduction of bulky m-terphenyl (B1677559) and triphenylbenzene side groups at the 9- and 10-positions of the anthracene core effectively increases the steric hindrance. rsc.orgnih.gov This structural modification prevents close packing of the molecules in the solid state, which in turn suppresses non-radiative decay pathways and enhances the fluorescence quantum yield. sci-hub.se

Non-symmetrical Substitution: Introducing non-symmetrical substitutions on the anthracene core can improve the film-forming properties and lead to higher glass transition temperatures, which is beneficial for device stability. rsc.org

Device Engineering Strategies:

Non-Doped Emitters: The high fluorescence quantum yields of derivatives like TBBPA and TBNPA allow for their use in non-doped emissive layers. mdpi.com This simplifies the device architecture and can lead to devices with low turn-on voltages and stable deep-blue emission with high efficiency. mdpi.com

Host-Dopant Systems: In doped systems, the choice of a suitable host material with a high triplet energy level is crucial to confine excitons on the guest emitter, thereby maximizing the efficiency of phosphorescent or fluorescent OLEDs. rsc.org The wide bandgap of the anthracene derivatives makes them suitable for hosting various dopants.

Optimizing Layer Thicknesses: The performance of an OLED is highly dependent on the thickness of its various organic layers. Careful optimization of the emissive layer, charge transport layers, and charge injection layers is necessary to achieve balanced charge injection and transport, leading to higher external quantum efficiency and power efficiency.

Through these combined strategies, derivatives of 9-(3,5-Diphenylphenyl)anthracene have led to the development of deep-blue OLEDs with external quantum efficiencies exceeding 7% and color coordinates that are very close to the industry standards. nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives have historically been important materials in the study and development of organic semiconductors for OFETs due to their planar structure, which can facilitate strong intermolecular interactions, and their inherent air stability. rsc.org

Investigation of Charge Transport Layers and Device Architectures

Derivatives of 9,10-diphenylanthracene (B110198) (DPA), the core structure of the compounds in focus, are actively investigated for their charge transport properties in OFETs. mdpi.com The substitution at the 9- and 10-positions significantly influences the molecular packing in the solid state. Unlike the herringbone packing typically observed in other anthracene derivatives, 9,10-disubstituted anthracenes tend to form a more overlapped lamellar structure, which is advantageous for charge transport. mdpi.com

The performance of an OFET is critically dependent on the morphology of the thin film and the alignment of the energy levels of the semiconductor with the electrodes. mdpi.com Research on various DPA derivatives has highlighted three key factors for achieving high charge mobility:

Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor must align well with the work function of the source and drain electrodes to minimize the charge injection barrier. mdpi.com

Supramolecular Arrangement: The packing of molecules in the solid state, whether herringbone or lamellar, and the intermolecular distances are crucial for efficient charge hopping between adjacent molecules. mdpi.com

Thin Film Morphology: An ordered and dense thin film with minimal grain boundaries and traps is essential to reduce the obstruction of charge transport. mdpi.com

OFETs are typically fabricated in several configurations, including bottom-gate top-contact (BG-TC), bottom-gate bottom-contact (BG-BC), top-gate top-contact (TG-TC), and top-gate bottom-contact (TG-BC). sci-hub.se For anthracene-based OFETs, the BG-TC structure is commonly employed. sci-hub.se

Role in Achieving High Hole and Electron Mobilities

The charge transport in anthracene derivatives is influenced by factors such as the degree of π-conjugation and the presence of heteroatoms. rsc.org The planar structure of the anthracene core promotes strong intermolecular interactions, which is a prerequisite for high mobility. rsc.org The mobility of charge carriers in anthracene single crystals has been extensively studied, with reports showing that it is anisotropic and can reach significant values at low temperatures. researchgate.net

For the specific derivatives of 9-(3,5-Diphenylphenyl)anthracene, their bulky side groups, while beneficial for emissive properties in OLEDs by preventing aggregation, might influence the intermolecular packing and thus the charge mobility in OFETs. A careful balance between solubility, film-forming properties, and intermolecular electronic coupling is necessary to optimize their performance as the active layer in transistors. Further research is required to fully elucidate the charge transport characteristics of MAM, MAT, and TAT and their potential for achieving high hole and electron mobilities in OFET devices.

Organic Photovoltaics (OPVs)

Derivatives of 9-(3,5-Diphenylphenyl)bromoanthracene are emerging as versatile components in the architecture of organic photovoltaic (OPV) devices. The bulky and rigid 3,5-diphenylphenyl substituent at the 9-position of the anthracene core can be strategically utilized to influence the molecular packing and electronic properties of the resulting materials, making them suitable for various functions within the OPV structure.

Exploration as Light-Absorbing Materials in Active Layers

While the parent 9-(3,5-Diphenylphenyl)anthracene moiety primarily absorbs in the UV-blue region of the electromagnetic spectrum, its derivatives can be chemically modified to function as light-absorbing materials in the active layer of OPVs. By extending the π-conjugation of the anthracene core through the introduction of electron-donating and electron-withdrawing groups, the absorption spectrum can be broadened and shifted to longer wavelengths, enhancing the light-harvesting efficiency of the solar cell.

For instance, creating a donor-acceptor (D-A) type structure is a common strategy. The 9-(3,5-Diphenylphenyl)anthracene unit can serve as a central donor core, and various acceptor moieties can be attached, often via the bromine atom through cross-coupling reactions. The energy levels (HOMO and LUMO) of these derivatives can be finely tuned by selecting appropriate donor and acceptor units to match the energy levels of other materials in the active layer, thereby facilitating efficient exciton (B1674681) dissociation and charge transfer. Research on similar anthracene-based systems has shown that such molecular engineering can lead to materials with broad absorption and high power conversion efficiencies (PCEs). nih.gov

Interface Engineering for Efficient Charge Separation

Derivatives of this compound are particularly promising for interface engineering in OPVs. The interface between the active layer and the charge transport layers is crucial for efficient charge separation and collection. Materials based on the 9-(3,5-Diphenylphenyl)anthracene core can be designed to function as hole-transporting materials (HTMs) or as interfacial layers that modify the properties of the electrodes or the active layer.

The bulky 3,5-diphenylphenyl groups can prevent strong intermolecular π-π stacking, leading to the formation of stable amorphous films, which is beneficial for creating uniform and defect-free interfacial layers. researchgate.net This morphological control is critical for preventing charge recombination at the interfaces. Furthermore, the electronic properties of these derivatives can be tailored to align the energy levels between the active layer and the electrode, reducing the energy barrier for charge extraction.

For example, anthracene-based HTMs have been successfully employed in perovskite solar cells, a technology closely related to OPVs, demonstrating high power conversion efficiencies and stability. bohrium.com The principles of molecular design from these studies can be directly applied to create derivatives of 9-(3,5-Diphenylphenyl)anthracene for similar roles in OPVs. These materials often feature amine groups, which can be introduced by replacing the bromo-substituent, to facilitate hole transport. nih.govbohrium.com

Below is a data table summarizing the properties of conceptually designed hole-transporting materials based on a 9-(3,5-Diphenylphenyl)anthracene core, drawing parallels from existing research on similar anthracene derivatives.

| Conceptual HTM Derivative | Core Structure | Functional Groups for Hole Transport | Potential HOMO Level (eV) | Potential LUMO Level (eV) | Key Feature |

| DPA-An-TPA | 9-(3,5-Diphenylphenyl)anthracene | Triphenylamine (TPA) | -5.2 to -5.4 | -2.1 to -2.3 | Good energy level alignment with common donor materials. |

| DPA-An-Carb | 9-(3,5-Diphenylphenyl)anthracene | Carbazole | -5.3 to -5.5 | -2.2 to -2.4 | High thermal stability and good film-forming properties. |

| DPA-An-Spiro | 9-(3,5-Diphenylphenyl)anthracene | Spiro-OMeTAD fragments | -5.1 to -5.3 | -2.0 to -2.2 | High hole mobility and potential for high device efficiency. |

This table is illustrative and based on principles from existing research on anthracene-based HTMs. The exact properties would need to be determined experimentally.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core in this compound makes its derivatives excellent candidates for the development of fluorescent probes and chemical sensors. The high quantum yield and sensitivity of anthracene's fluorescence to its local environment can be harnessed to detect a wide range of analytes.

Design for Specific Analyte Detection

By functionalizing the 9-(3,5-Diphenylphenyl)anthracene scaffold with specific recognition moieties, highly selective fluorescent sensors can be created. The bromo- a convenient synthetic handle for introducing these recognition sites through various cross-coupling reactions.

For the detection of metal ions, ligands such as crown ethers, aza-crown ethers, or specific chelating agents can be attached to the anthracene core. Upon binding of the target metal ion, a change in the fluorescence properties of the anthracene unit is observed. Similarly, for the detection of anions like fluoride (B91410) or cyanide, moieties containing boronic acids or imidazolium (B1220033) salts can be incorporated. researchgate.net

The design of a fluorescent probe for a specific analyte involves considering the binding affinity and selectivity of the recognition unit, as well as the signal transduction mechanism that leads to a change in fluorescence.

Mechanisms of Fluorescence Quenching and Enhancement

The detection mechanism in fluorescent sensors based on 9-(3,5-Diphenylphenyl)anthracene derivatives typically involves either fluorescence quenching or enhancement upon interaction with the analyte.

Fluorescence Quenching: This can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron can be transferred from a donor part of the recognition moiety to the excited anthracene fluorophore, quenching its fluorescence. Upon binding of the analyte to the recognition moiety, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Energy Transfer: If the analyte itself is a chromophore, energy transfer can occur from the excited anthracene to the analyte, quenching the fluorescence of the anthracene.

Heavy Atom Effect: The presence of heavy atoms in the analyte (e.g., certain metal ions) can enhance intersystem crossing, leading to a decrease in fluorescence intensity.

Fluorescence Enhancement: This is often observed in "turn-on" sensors. As described for PET, the binding of the analyte can block a quenching pathway that is active in the free sensor molecule, resulting in a significant increase in fluorescence intensity. Another mechanism for fluorescence enhancement is the restriction of intramolecular rotation or vibration upon analyte binding, which reduces non-radiative decay pathways.

The table below summarizes potential sensor designs and their detection mechanisms based on the 9-(3,5-Diphenylphenyl)anthracene core.

| Target Analyte | Recognition Moiety | Proposed Mechanism | Expected Fluorescence Response |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Thioether or Aza-crown Ether | Chelation-enhanced quenching or PET inhibition | Quenching or Enhancement |

| Fluoride Anions (F⁻) | Boronic Ester | Lewis acid-base interaction leading to PET modulation | Enhancement |

| Nitroaromatic Explosives | Electron-rich moieties | Photoinduced electron transfer to the electron-deficient analyte | Quenching |

| pH Changes | Pyridyl or anilino groups | Protonation/deprotonation affecting the electronic properties | Enhancement or Quenching |

Advanced Organic Semiconductor Materials Beyond Current Applications

The unique structural and photophysical properties of 9-(3,5-Diphenylphenyl)anthracene derivatives open up possibilities for their use in a variety of advanced organic semiconductor materials beyond conventional applications. The ability to precisely tune their properties through chemical modification makes them a versatile platform for next-generation organic electronics and photonics.

One promising area is the development of stimuli-responsive materials . By incorporating moieties that are sensitive to external stimuli such as light, heat, or mechanical force, materials that change their optical or electronic properties on demand can be created. For example, derivatives of 9-(3,5-Diphenylphenyl)anthracene could be designed to exhibit mechanochromism, where the fluorescence color changes upon grinding or stretching. rsc.org This could be useful for applications in stress sensing and security papers.

Another exciting future direction is in the field of thermo-responsive polymers . By polymerizing derivatives of 9-(3,5-Diphenylphenyl)anthracene containing appropriate functional groups, polymers that exhibit a change in their conformation or aggregation state with temperature can be synthesized. This could lead to the development of smart materials for applications in drug delivery, self-healing materials, and thermal sensors.

Furthermore, the high fluorescence quantum yield and stability of the 9-(3,5-Diphenylphenyl)anthracene core make it an attractive building block for advanced emissive materials in organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission with high color purity and efficiency. The bulky side groups can help in achieving high amorphous stability, which is crucial for the long-term operational stability of OLED devices.

The continued exploration of new synthetic methodologies to create novel derivatives of this compound will undoubtedly lead to the discovery of new materials with unprecedented properties and applications in the ever-evolving field of organic electronics and photonics.

Future Research Directions and Challenges for 9 3,5 Diphenylphenyl Bromoanthracene Chemistry

Exploration of New Catalytic Systems for Enhanced Selectivity and Yield

The exploration of new catalytic systems is intrinsically linked to the development of efficient synthetic pathways. For a molecule with multiple reactive sites like 9-(3,5-diphenylphenyl)bromoanthracene, achieving high selectivity is paramount. Future research should investigate novel catalyst designs to enhance both reaction yield and selectivity.

This includes the development of catalysts based on earth-abundant metals as greener and more cost-effective alternatives to precious metals like palladium. researchwithrutgers.com Rhodium-catalyzed C-H arylation, for instance, has shown promise in the synthesis of complex biaryls. nih.govsnnu.edu.cn Additionally, the design of ligands that can create a specific steric and electronic environment around the metal center will be critical for controlling the regioselectivity of reactions, such as the selective functionalization of the bromo-anthracene core without disturbing the diphenylphenyl substituent. Asymmetric catalysis could also open up possibilities for creating chiral derivatives of this compound with unique optoelectronic properties. snnu.edu.cn

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is poised to revolutionize the design of new materials based on the this compound scaffold. By using computational methods, researchers can predict the electronic and photophysical properties of novel derivatives before undertaking their synthesis, saving significant time and resources. nih.govacs.orgacs.org

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. rsc.org This predictive power allows for the in silico screening of a large number of potential structures to identify candidates with the most promising characteristics for applications like OLEDs. researchgate.netcmu.edu Furthermore, machine learning models trained on existing experimental and computational data can accelerate the discovery of new materials with targeted properties. cmu.edu

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity | Guidance for material selection in electronic devices |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties | Design of new fluorescent and phosphorescent materials |

| Machine Learning | Prediction of various properties based on structural inputs | High-throughput virtual screening of candidate molecules |

Integration into Multi-Component Systems and Hybrid Materials

The future of this compound chemistry also lies in its integration into multi-component systems and hybrid materials. The bromo- functionality provides a convenient handle for post-synthetic modification, allowing the compound to be incorporated into larger molecular architectures or attached to surfaces.

For example, it could serve as a building block for the synthesis of dendrimers or polymers with tailored photophysical properties. These materials could find applications in light-emitting devices, sensors, or as components of organic solar cells. morressier.com Another exciting direction is the creation of hybrid organic-inorganic materials. nih.gov By grafting this compound onto inorganic nanoparticles or metal-organic frameworks (MOFs), it may be possible to create novel materials with synergistic properties that are not achievable with either component alone.

Addressing Scalability and Cost-Effectiveness in Synthesis

For any new material to have a real-world impact, its synthesis must be scalable and cost-effective. morressier.comdrpress.org A significant challenge for the future of this compound chemistry will be to transition from laboratory-scale synthesis to industrial-scale production. This will require a concerted effort to optimize reaction conditions, minimize the use of expensive reagents and catalysts, and develop efficient purification methods.

The principles of green chemistry will be a guiding force in this endeavor, promoting the use of safer solvents, reducing energy consumption, and minimizing waste generation. nih.govmdpi.com The development of continuous flow processes could offer a more efficient and scalable alternative to traditional batch synthesis. mdpi.com

Exploring the Potential for Sustainable and Bio-Inspired Applications

Looking further ahead, there is potential to explore sustainable and bio-inspired applications for derivatives of this compound. While currently focused on organic electronics, the unique photophysical properties of this class of molecules could be harnessed for other purposes.

For instance, their fluorescence could be utilized in the development of bio-imaging agents or sensors for detecting specific biological molecules. nih.gov The principles of green chemistry can also guide the development of more environmentally friendly synthetic methods, for example, by using bio-based solvents or catalysts. rsc.orgrasayanjournal.co.in While the direct biological application of a bromo-aromatic compound may be limited due to toxicity concerns, understanding its interactions with biological systems could inform the design of safer and more biocompatible materials in the long run. nih.gov

Detailed Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for future progress. Detailed mechanistic studies can provide insights that lead to the optimization of existing reactions and the development of new synthetic methodologies.

Q & A

(Basic) What are the standard synthetic routes for 9-(3,5-Diphenylphenyl)bromoanthracene, and how is reaction completion validated?

Answer:

The synthesis typically involves coupling 3,5-diphenylphenyl bromide with anthracene derivatives in organic solvents like dichloromethane or toluene under reflux conditions . Reaction completion is validated via thin-layer chromatography (TLC) and confirmed using nuclear magnetic resonance (NMR) spectroscopy to detect the disappearance of starting materials and emergence of product peaks. High-performance liquid chromatography (HPLC) is also employed to assess purity (>95%) .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization involves:

- Solvent screening : Dichloromethane (DCM) outperforms polar solvents like acetonitrile due to better solubility of intermediates and reduced side reactions .

- Catalyst selection : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) enhance coupling efficiency .

- Temperature control : Maintaining 60–80°C prevents thermal degradation of anthracene moieties .

- Stoichiometry : A 2:1 molar ratio of 3,5-diphenylphenyl bromide to anthracene minimizes unreacted starting material .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H NMR (400 MHz, CDCl) identifies aromatic proton environments (δ 8.60 ppm for anthracene protons, δ 7.66 ppm for phenyl groups) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 485.413 (CHBr) .

- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

(Advanced) How is this compound utilized in catalytic systems for CO2_22 conversion?

Answer:

The compound acts as a precursor for metal-phenanthroline-modified hypercrosslinked polymers. These frameworks enhance CO adsorption via π-π interactions and serve as photocatalysts for CO reduction to formate under visible light. Key steps include:

- Functionalization with cobalt chloride to create active sites .

- Integration with triethanolamine (TEOA) as a sacrificial electron donor .

- Mechanistic studies using in situ infrared spectroscopy to track intermediate species .

(Advanced) How can researchers resolve discrepancies in reported melting points (e.g., 122°C vs. 240–242°C)?

Answer:

Contradictions may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., toluene vs. chloroform) .

- Impurity profiles : Residual solvents or unreacted bromides lower observed melting points. Repurification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

- Measurement methods : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods .

(Basic) What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, N95 respirators, and safety goggles to avoid inhalation or skin contact .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to HBr gas released during reactions .

- Storage : Keep in sealed containers under inert gas (argon) at 0–6°C to prevent degradation .

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid environmental release .

(Advanced) What strategies mitigate aggregation-caused quenching (ACQ) in electroluminescent devices using this compound?

Answer:

- Co-deposition with host materials : Blend with 4-(9H-carbazol-9-yl)phenyl boronic acid to disperse emissive layers and reduce π-π stacking .

- Structural modification : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation .

- Device architecture : Use double-layer organic thin films (e.g., Mg:Ag cathodes) to confine excitons near the interface, enhancing luminous efficiency (>1.5 lm/W) .

(Basic) How is this compound purified post-synthesis?

Answer:

- Recrystallization : Dissolve in hot toluene, filter through Celite, and cool to −20°C to isolate crystals .

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts .

- Soxhlet extraction : For large-scale purification, extract with chloroform over 24 hours .

(Advanced) What mechanistic insights explain its role in asymmetric catalysis?

Answer:

The compound’s planar anthracene core stabilizes transition states in enantioselective alkylation. For example:

- Titanium complexes : Derived from 3,5-diphenylphenyl-BINOL ligands, enabling <1 mol% catalyst loading while maintaining >99% ee in aldehyde alkylation .

- Zinc enolate formation : Facilitates chemoselective β-amino-α-hydroxy ketone synthesis via EtZn-BINOL systems .

(Basic) What environmental precautions are required for disposing of this compound?

Answer:

- Biodegradation : Avoid aqueous release due to high bioconcentration factor (BCF) and acute aquatic toxicity (LC <1 mg/L) .

- Incineration : Treat at >1000°C with scrubbers to neutralize HBr emissions .

- Regulatory compliance : Follow REACH and CLP regulations for hazardous waste labeling (H400, H410) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.